molecular formula C15H22N2O3 B1395893 Tert-butyl 2-amino-4-morpholinobenzoate CAS No. 1108745-90-9

Tert-butyl 2-amino-4-morpholinobenzoate

Cat. No. B1395893
CAS RN: 1108745-90-9
M. Wt: 278.35 g/mol
InChI Key: QBAMKGFRDPWDHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tert-butyl 2-amino-4-morpholinobenzoate involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the reaction of 2-amino-4-morpholinobenzoic acid with tert-butyl chloroformate . This reaction forms the tert-butyl ester of the benzoic acid, incorporating the morpholine ring .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 278.35 g/mol .

Scientific Research Applications

Antimalarial Drug Development

Tert-butyl derivatives, including N-tert-butyl isoquine (GSK369796), have been developed as part of antimalarial drug research. This molecule was designed with considerations for chemical, toxicological, pharmacokinetic, and pharmacodynamic properties. It showed promising activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This research underscores the potential of tert-butyl derivatives in creating effective antimalarial drugs (O’Neill et al., 2009).

Advancements in NMR Techniques

The study of perfluoro-tert-butyl 4-hydroxyproline demonstrates its application in 19F NMR. This compound provides distinct conformational preferences in α-helical and polyproline helix peptides, making it a useful tool in probes and medicinal chemistry due to its sensitive detection in 19F NMR (Tressler & Zondlo, 2014).

Immunomodulatory Activity

A study on 2-amino-4,6-di-tert-butylphenol derivatives, which are closely related to tert-butyl 2-amino-4-morpholinobenzoate, highlights their immunomodulatory activity. These compounds exhibited immunosuppressive effects and stimulated the production of interferons, suggesting potential in immune response regulation (Nizheharodava et al., 2020).

Stereocontrolled Synthesis in Chemistry

Tert-butyl derivatives have been used in stereocontrolled synthesis, as shown in the creation of fenpropimorph, a systemic fungicide. This application demonstrates the versatility of tert-butyl derivatives in achieving high enantiomeric excess in complex chemical syntheses (Vinković & Sunjic, 1997).

Marine Drug Synthesis

Research into 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a compound related to tert-butyl 2-amino-4-morpholinobenzoate, is significant in marine drug synthesis, particularly for antitumor antibiotics from tetrahydroisoquinoline natural products (Li et al., 2013).

properties

IUPAC Name

tert-butyl 2-amino-4-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)12-5-4-11(10-13(12)16)17-6-8-19-9-7-17/h4-5,10H,6-9,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAMKGFRDPWDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-4-(morpholin-4-yl)benzoate

Synthesis routes and methods

Procedure details

127 g (0.412 mol) of tert-butyl 4-morpholin-4-yl-2-nitrobenzoate (WO 2007/06837 A1) were dissolved in 1000 ml of tetrahydrofuran, 12.7 g of palladium/carbon (5%, water-moist) were added, and the mixture was stirred over hydrogen at room temperature for 5 h. Conventional work-up gave 4.5 g (Y=100%) of tert-butyl 2-amino-4-morpholin-4-ylbenzoate.
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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